
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine and hydroxyl groups, linked to a pyrrolidine ring through a methanone bridge. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the chlorination of 6-hydroxypyridine, followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone bridge can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the methanone bridge may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug development and biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-hydroxypyridin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: Similar structure with a methoxypyrazin group instead of a methylpyridin group.
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: Similar structure with a different position of the methyl group on the pyridine ring.
Uniqueness
The uniqueness of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and their positions on the molecule. This unique arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-5-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-3-2-4-14(19-10)23-12-5-6-20(9-12)16(22)11-7-13(17)15(21)18-8-11/h2-4,7-8,12H,5-6,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLUMSYWGZZDIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

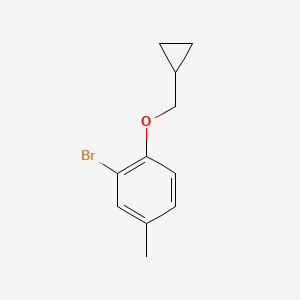
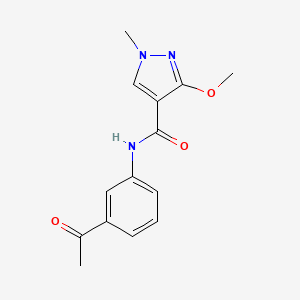
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)
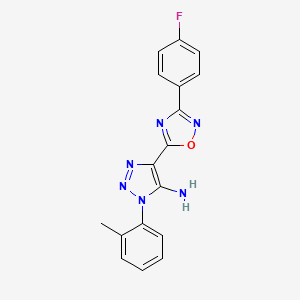
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)
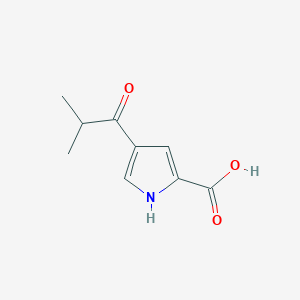
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)
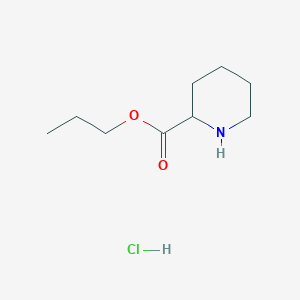
![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2405400.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2405401.png)
